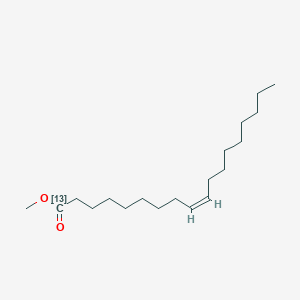

methyl (Z)-(113C)octadec-9-enoate

Description

Overview of Methyl (Z)-Octadec-9-enoate as a Molecular Research Probe

Methyl (Z)-octadec-9-enoate is the methyl ester of oleic acid, a monounsaturated omega-9 fatty acid that is highly abundant in nature and a key component of human adipose tissue. isotope.com The "(Z)" designation refers to the cis configuration of the double bond at the ninth carbon position. When the carboxyl carbon of this molecule is replaced with a ¹³C isotope, it becomes methyl (Z)-(1¹³C)octadec-9-enoate. nih.gov This isotopic labeling transforms the molecule into a powerful research probe.

The primary utility of methyl (Z)-(1¹³C)octadec-9-enoate lies in its ability to act as a tracer for oleic acid metabolism. By administering this labeled compound, researchers can precisely track the absorption, transport, and conversion of oleic acid into other lipids, such as triglycerides, phospholipids, and cholesteryl esters. nih.gov This provides invaluable insights into lipid assembly and disposition in vivo. nih.gov

Evolution of ¹³C Tracers in Lipid Metabolism Research Methodologies

The use of isotopic tracers in metabolic research dates back to the 1930s with early experiments using deuterium-labeled fatty acids. youtube.com However, the application of ¹³C as a tracer, particularly in conjunction with mass spectrometry, gained significant momentum in the 1980s and has continued to evolve. youtube.com Initially, studies were often targeted, focusing on the isotopic enrichment of a small number of known metabolites. frontiersin.org

More recently, the field has moved towards non-targeted or "global" stable isotope labeling analyses. frontiersin.org These approaches aim to detect and quantify isotopic enrichment across a wide range of metabolites, offering a more comprehensive view of metabolic networks. tandfonline.com Advances in high-resolution mass spectrometry and sophisticated data analysis tools have been instrumental in this evolution, enabling the automated detection and quantification of isotopologues (molecules that differ only in their isotopic composition). nih.govtandfonline.com The development of techniques like Isotopic Ratio Outlier Analysis (IROA) further refines the ability to distinguish biological signals from analytical artifacts and determine the precise number of carbon atoms in a molecule. frontiersin.org

The synthesis of specifically labeled compounds, such as cholesterol oleate (B1233923) with a ¹³C label in the oleic acid portion, has also become more refined, allowing for highly specific research questions to be addressed. nih.gov These advancements have solidified the role of ¹³C-labeled fatty acids and their esters as cornerstone tools in the ongoing exploration of lipid metabolism.

Physicochemical Properties and Synthesis of Methyl (Z)-(1¹³C)octadec-9-enoate

Chemical Structure and Isotopic Labeling

The chemical structure of methyl (Z)-octadec-9-enoate consists of an 18-carbon chain with a cis double bond between the 9th and 10th carbon atoms and a methyl ester group at one end. nist.gov In methyl (Z)-(1¹³C)octadec-9-enoate, the carbon atom in the carboxyl group (position 1) is a stable isotope, ¹³C, instead of the more common ¹²C. nih.gov This single isotopic substitution is key to its function as a tracer.

Key Physicochemical Characteristics

Table 1: Physicochemical Properties of Methyl (Z)-octadec-9-enoate

| Property | Value |

| Molecular Formula | C₁₉H₃₆O₂ |

| Molecular Weight | 296.5 g/mol nih.gov |

| Appearance | Clear to amber liquid nih.gov |

| Solubility | Insoluble in water nih.gov |

Note: Data for the unlabeled compound is provided as a close proxy.

Synthesis and Purification Methods

The synthesis of ¹³C-labeled fatty acids and their esters can be achieved through various methods. One common approach involves the use of ¹³C-labeled starting materials in established chemical synthesis routes. For example, [1-¹³C]oleic acid can be prepared and then esterified to produce methyl (Z)-(1¹³C)octadec-9-enoate.

Another method involves the biological synthesis of labeled fatty acids by providing ¹³C-labeled precursors, such as ¹³C-glucose, to microorganisms or cell cultures. rsc.org The fatty acids produced can then be extracted and purified.

Purification of the final product is critical to ensure high chemical and isotopic purity. Techniques such as high-performance liquid chromatography (HPLC) and silicic acid column chromatography are commonly employed for this purpose. nih.govnih.gov The purity and isotopic enrichment are then verified using analytical methods like gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy. nih.gov

Analytical Techniques for Detection and Quantification

The ability to accurately detect and quantify methyl (Z)-(1¹³C)octadec-9-enoate and its metabolic products is fundamental to its use in research. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical platforms employed for this purpose.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). nih.gov When a ¹³C-labeled compound is analyzed, it produces a distinct peak at a slightly higher m/z value than its unlabeled counterpart, allowing for its specific detection and quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for analyzing volatile and semi-volatile compounds like fatty acid methyl esters. nih.gov In this method, the sample is first vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer for detection. GC-MS can be used to determine the total ¹³C content of FAMEs and to analyze the labeling patterns of different fatty acids. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of a wide range of lipids, including those that are not easily volatilized for GC-MS. nih.gov This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. researchgate.net LC-MS allows for the analysis of intact lipids, providing information on how the ¹³C-labeled oleic acid has been incorporated into more complex molecules like triglycerides and phospholipids. nih.govoup.com The development of rapid LC-MS methods has enabled high-throughput analysis of lipid metabolism. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecules. While generally less sensitive than MS, NMR is a powerful tool for determining the specific position of the ¹³C label within a molecule. nih.govfrontiersin.org This can be particularly useful for elucidating complex metabolic pathways. In vivo NMR spectroscopy can even be used to non-invasively monitor the uptake and metabolism of ¹³C-labeled compounds in living organisms. nih.gov

Applications in Biochemical Research

The use of methyl (Z)-(1¹³C)octadec-9-enoate and other ¹³C-labeled fatty acids has provided significant insights into various aspects of lipid metabolism.

Tracing the Metabolic Fate of Oleic Acid

A primary application of this labeled compound is to trace the metabolic pathways of oleic acid. Once introduced into a biological system, the ¹³C label can be followed as the fatty acid is incorporated into different lipid classes.

Studies on Fatty Acid Uptake and Transport

By measuring the appearance of the ¹³C label in blood plasma and various tissues over time, researchers can study the dynamics of fatty acid absorption and distribution throughout the body. nih.gov Studies have used ¹³C-labeled oleic acid to investigate intestinal absorption and the effects of different factors on this process. nih.gov

Investigation of Beta-Oxidation

Beta-oxidation is the process by which fatty acids are broken down to produce energy. The rate of beta-oxidation of oleic acid can be determined by measuring the amount of ¹³C-labeled CO₂ expired in the breath after administration of ¹³C-labeled oleic acid. ahajournals.org This has been used to compare the oxidation rates of different fatty acids. ahajournals.orgnih.gov

Elucidation of Lipid Synthesis Pathways

Perhaps one of the most powerful applications is in elucidating how oleic acid is used to build more complex lipids. Studies in various models, from cell cultures to human subjects, have used ¹³C-oleic acid to track its incorporation into triglycerides, phospholipids, and cholesteryl esters. nih.govoup.comnih.gov This has revealed how different cell types, such as hepatocytes and adipocytes, differentially store and utilize oleic acid. rsc.org For example, research has shown that in human placental explants, ¹³C-oleic acid is directed almost equally into the synthesis of phosphatidylcholines and triacylglycerols. oup.comnih.gov

Table 2: Research Findings on the Metabolic Fate of ¹³C-Oleic Acid

| Research Area | Key Finding | Reference |

| Intestinal Absorption | The absorption efficiency of [1-¹³C]oleic acid in healthy men was found to be 97.2%. | nih.gov |

| Oxidation Rate | Compared to stearic acid, oleic acid has a higher cumulative oxidation rate. | ahajournals.orgnih.gov |

| Lipid Synthesis (Placenta) | In placental explants, ¹³C-oleic acid was incorporated into both phosphatidylcholines (45%) and triacylglycerols (53%). | researchgate.netoup.comnih.gov |

| Lipid Synthesis (Hepatocytes) | Oleic acid feeding in Huh-7 hepatocytes was found to downregulate de novo lipogenesis. | rsc.org |

| Lipid Synthesis (Adipocytes) | In 3T3-L1 adipocytes, oleic acid feeding did not significantly change the rate of de novo lipogenesis. | rsc.org |

Methyl (Z)-(1¹³C)octadec-9-enoate is a prime example of the sophisticated tools available to modern biochemists. Its utility as a stable isotope tracer, combined with powerful analytical techniques, has enabled detailed investigations into the complex and dynamic processes of lipid metabolism. From fundamental studies of fatty acid uptake and oxidation to the intricate pathways of complex lipid synthesis, this labeled compound continues to be instrumental in advancing our understanding of the vital role of lipids in health and disease. The ongoing refinement of both the synthesis of such tracers and the analytical methods for their detection promises even more detailed insights in the future.

Propriétés

IUPAC Name |

methyl (Z)-(113C)octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i19+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDYPVFESGNLHU-CNJRKRGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCC[13C](=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494327 | |

| Record name | Methyl (9Z)-(1-~13~C)octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70491-68-8 | |

| Record name | Methyl (9Z)-(1-~13~C)octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Isotopic Enrichment Strategies for Methyl Z 113c Octadec 9 Enoate

Chemical Synthesis Methodologies for Methyl Oleate (B1233923) Derivatives

The foundational step in producing labeled methyl (Z)-octadec-9-enoate is the efficient synthesis of the methyl ester itself, ensuring the preservation of the cis-double bond.

The most common method for synthesizing methyl oleate is through the esterification of oleic acid with methanol (B129727). This reaction can be catalyzed by various acids or enzymes.

Acid-catalyzed esterification, often employing mineral acids like sulfuric acid (H₂SO₄), is a traditional and effective method. researchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, water, a byproduct, is typically removed using techniques like azeotropic distillation or the addition of dehydrating agents. researchgate.net Lewis acids, such as tin(II) chloride (SnCl₂), have also been utilized as catalysts, offering advantages like reduced reactor corrosion compared to mineral acids. oup.comnih.gov Kinetic studies have shown that the esterification of oleic acid can follow first or second-order kinetics depending on the catalyst and reaction conditions. oup.comnih.gov

Enzymatic esterification, using lipases, presents a milder and more selective alternative to chemical catalysis. chemicalbook.com Lipases, such as those from Candida rugosa, can catalyze the esterification of oleic acid in organic solvents. The efficiency of the enzymatic reaction can be significantly influenced by factors like the enzyme formulation and the presence of water-adsorbing materials. nih.gov For instance, the use of Novozym 435, an immobilized lipase, has demonstrated high yields in the synthesis of various fatty acid esters. nih.gov

The table below summarizes various catalytic systems used for the esterification of oleic acid to methyl oleate.

| Catalyst | Reaction Conditions | Max. Yield/Conversion | Reference |

| Sulfuric Acid (H₂SO₄) | 100 °C, 1% catalyst, 3:1 oleic acid to methanol ratio, with water adsorption | 99.7% | researchgate.net |

| Tin(II) Chloride (SnCl₂) | Reflux temperature, 1:0.4 oleic acid to SnCl₂ molar ratio | ~90% | oup.com |

| Candida rugosa Lipase | Toluene solvent, with Aquasorb | High conversion | nih.gov |

| SO₃H-functionalized biochar | 80 °C, 5 h, 8:1 methanol to oleic acid molar ratio, 4.0 wt% catalyst | 96.28% | nih.gov |

| Cation exchange resin | 60 °C, 40 min, 1:2 oleic acid to methanol molar ratio | 99.43% |

Maintaining the (Z)-configuration of the double bond at the C9 position is critical. While starting with natural (Z)-oleic acid and using mild esterification conditions generally preserves the stereochemistry, de novo synthesis or reactions that might cause isomerization require specific stereoselective methods.

One of the most reliable methods for the stereoselective synthesis of (Z)-alkenes is the catalytic hydrogenation of alkynes . The partial reduction of an alkyne precursor, such as methyl octadec-9-ynoate, can yield the desired (Z)-alkene. Lindlar's catalyst, a palladium catalyst poisoned with lead acetate (B1210297) and quinoline, is a classic reagent for this transformation, leading to syn-addition of hydrogen and the formation of the cis-alkene. researchgate.net More recently, nickel-based catalysts have been developed as a more cost-effective and less toxic alternative, demonstrating high selectivity for (Z)-alkenes. nih.gov

The Wittig reaction is another powerful tool for creating a carbon-carbon double bond with control over stereochemistry. The reaction of an appropriate aldehyde with a phosphorus ylide can generate an alkene. To favor the formation of the (Z)-isomer, non-stabilized ylides are typically employed. nih.govisotope.com For the synthesis of methyl (Z)-octadec-9-enoate, this could involve reacting a C9 aldehyde with a C9 phosphonium (B103445) ylide. The stereochemical outcome is influenced by the nature of the ylide and the reaction conditions. nih.gov

Isotopic Incorporation Strategies for ¹³C-Labeling of Methyl (Z)-Octadec-9-enoate

Introducing ¹³C atoms into the methyl oleate structure can be achieved through various strategies, ranging from incorporating the label at a single, specific position to uniformly labeling the entire molecule.

For position-specific labeling, a synthetic route is designed to introduce a ¹³C-labeled precursor at a specific step.

To synthesize [1-¹³C]methyl (Z)-octadec-9-enoate , one would typically start with a ¹³C-labeled carboxyl group. This can be achieved by using a ¹³C-labeled cyanide (K¹³CN) in a reaction sequence that ultimately forms the carboxylic acid, or by employing a Grignard reagent with ¹³CO₂. The resulting [1-¹³C]oleic acid can then be esterified to yield the labeled methyl ester. Commercial availability of [1-¹³C]oleic acid and its methyl ester simplifies this process for many researchers. sigmaaldrich.cn

For [methyl-¹³C]methyl (Z)-octadec-9-enoate , the label is introduced during the final esterification step by using ¹³C-labeled methanol ([¹³C]H₃OH) with unlabeled (Z)-oleic acid. This is a straightforward and cost-effective method for introducing a specific label at the methyl ester position.

A study investigating the conversion of specific carbon atoms in methyl oleate to particulate matter utilized [1-¹³C]methyl oleate . researchgate.net This highlights the utility of position-specific labeling in mechanistic studies.

Uniformly labeled fatty acids are invaluable for metabolic tracing studies, as they allow for the tracking of the entire carbon skeleton of the molecule.

[U-¹³C₁₈]methyl (Z)-octadec-9-enoate is typically produced through biosynthetic methods. Microorganisms or algae are cultured in a medium where the sole carbon source is uniformly labeled, such as [U-¹³C]glucose. nih.gov These organisms then synthesize fatty acids, including oleic acid, where all carbon atoms are ¹³C. The lipids are then extracted, and the oleic acid is isolated and esterified to produce the uniformly labeled methyl oleate. For instance, the fungus Mortierella alpina has been used to produce various ¹³C-labeled polyunsaturated fatty acids from ¹³C-labeled glucose. nih.gov The resulting fatty acids can have a high percentage of ¹³C enrichment. nih.gov

Commercially available [U-¹³C₁₈]oleic acid and its methyl ester are produced using these biosynthetic approaches and are widely used in metabolic research. isotope.comisotope.comsigmaaldrich.com These tracers have been employed in studies investigating fatty acid metabolism in various biological systems, from human placental explants to in vivo animal models. nih.govnih.gov

Combining chemical and enzymatic or biosynthetic methods offers a versatile approach to producing labeled compounds.

Biosynthetic routes are central to producing uniformly labeled fatty acids, as described in the previous section. By feeding organisms like algae or fungi with simple ¹³C-labeled precursors like [U-¹³C]glucose, a wide range of complex, uniformly labeled biomolecules can be generated. oup.comnih.gov Studies have shown that organisms can efficiently incorporate ¹³C from labeled glucose into their fatty acid pools. researchgate.net

Chemo-enzymatic synthesis can leverage the specificity of enzymes for particular steps in a synthetic pathway. For example, a carboxylic acid reductase (CAR) enzyme can reduce a carboxylic acid to an aldehyde. youtube.com This aldehyde can then be used in a subsequent chemical reaction, such as a Wittig reaction, to build the carbon chain. youtube.com This approach could be adapted for labeled synthesis by using a labeled precursor in the enzymatic or chemical step. For instance, a labeled aldehyde could be generated enzymatically and then reacted with a non-labeled ylide to form a specifically labeled alkene.

The following table provides an overview of different isotopic labeling strategies for oleic acid and its methyl ester.

| Labeled Compound | Labeling Strategy | Precursor(s) | Application Example | Reference |

| [1-¹³C]Methyl oleate | Chemical Synthesis | [1-¹³C]Oleic acid and Methanol | Particulate formation studies | researchgate.netsigmaaldrich.cn |

| [methyl-¹³C]Methyl oleate | Chemical Synthesis | (Z)-Oleic acid and [¹³C]Methanol | - | - |

| [U-¹³C₁₈]Oleic acid | Biosynthesis | [U-¹³C]Glucose | Metabolic tracing in placental explants | nih.govisotope.comsigmaaldrich.com |

| [U-¹³C₁₈]Methyl oleate | Biosynthesis followed by Esterification | [U-¹³C]Glucose | Metabolic research | isotope.com |

| Labeled Fatty Acids | Biosynthesis in Fungi | [¹³C]Glucose or labeled fatty acid methyl esters | Production of labeled PUFAs | nih.gov |

Methodological Frameworks for Investigating Metabolic Fluxes Utilizing Methyl Z 113c Octadec 9 Enoate

Principles and Design of Stable Isotope Tracing (SIT) Experiments

Stable Isotope Tracing (SIT) is a fundamental technique used to track the movement of atoms from a labeled substrate, or tracer, through a metabolic network. springernature.comresearchgate.net By introducing a molecule like methyl (Z)-(C)octadec-9-enoate into a biological system, researchers can follow the C label as it is incorporated into various downstream metabolites. springernature.com This provides qualitative and quantitative insights into the activity of metabolic pathways. springernature.com The core principle lies in the ability of mass spectrometry to distinguish between molecules that have incorporated the heavy isotope and those that have not, based on their mass difference. nih.gov

Strategic Tracer Selection and Experimental Design Considerations

The success of a stable isotope tracing experiment hinges on the careful selection of the tracer and a well-thought-out experimental design. udel.edunih.gov The choice of tracer, such as methyl (Z)-(C)octadec-9-enoate, depends on the specific metabolic pathway under investigation. nih.gov For instance, to study fatty acid elongation and desaturation, a C-labeled fatty acid is an ideal choice. The position and number of isotopic labels on the tracer molecule are also critical considerations that influence the interpretability of the results. nih.gov

Experimental design involves determining the duration of labeling, the concentration of the tracer, and the sampling time points. nih.gov These parameters are crucial for capturing the dynamics of the metabolic system accurately. For example, short-term labeling may be suitable for studying rapid metabolic conversions, while long-term labeling is necessary to observe the incorporation of the tracer into more complex lipids. nih.gov Furthermore, the experimental setup should aim to minimize perturbations to the biological system to ensure that the measured fluxes reflect the native metabolic state. nih.gov

Attainment of Isotopic Steady State Conditions in Biological Systems

A key concept in many stable isotope tracing experiments is the attainment of an isotopic steady state. nih.gov This is a condition where the isotopic enrichment of intracellular metabolites remains constant over time. Reaching this state simplifies the mathematical modeling required for flux analysis, as it allows for the use of algebraic equations rather than more complex differential equations. nih.gov

The time required to reach isotopic steady state varies depending on the turnover rates of the metabolites in the pathway and the size of the metabolic pools. nih.gov For pathways with rapid turnover, such as glycolysis, steady state can be achieved relatively quickly. However, for pathways involving larger and more slowly turning over pools, like those in fatty acid metabolism, achieving a true isotopic steady state can be more challenging and may require prolonged incubation with the tracer. nih.govnih.gov In situations where a steady state is not reached, non-stationary metabolic flux analysis methods can be employed. ethz.ch

Quantitative C Metabolic Flux Analysis (C-MFA)

C-MFA is a powerful analytical technique that provides quantitative measurements of in vivo metabolic reaction rates, or fluxes. nih.govcreative-proteomics.com It integrates data from stable isotope labeling experiments with a stoichiometric model of the metabolic network to calculate the flow of carbon through various pathways. nih.gov The use of C-labeled substrates, such as methyl (Z)-(C)octadec-9-enoate, is central to this methodology. nih.gov

The general workflow of a C-MFA experiment involves several key steps:

Culturing cells or organisms with a C-labeled substrate. nih.gov

Measuring the isotopic labeling patterns of key intracellular metabolites, often amino acids or metabolic intermediates, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). frontiersin.org

Using computational algorithms to find the set of metabolic fluxes that best explain the experimentally measured labeling patterns within the context of a metabolic network model. nih.govfrontiersin.org

Development and Validation of Metabolic Network Models for Fatty Acid Pathways

A crucial component of C-MFA is the metabolic network model, which provides a mathematical representation of the biochemical reactions occurring within the cell. udel.edu For studying fatty acid metabolism, this model must include all the relevant pathways, such as de novo fatty acid synthesis, elongation, desaturation, and beta-oxidation. wikipedia.org The accuracy of the estimated fluxes is highly dependent on the completeness and correctness of this model. udel.edu

Model validation is a critical step to ensure the reliability of the MFA results. This can be achieved by:

Comparing model predictions with experimental data: The model should be able to accurately reproduce the measured isotopic labeling patterns. udel.edu

Performing experiments with different tracers: Using multiple isotopic tracers can help to further constrain the fluxes and validate different parts of the network. udel.edu

Analyzing mutant strains: Knocking out specific genes in the metabolic pathway and observing the resulting changes in flux can provide strong evidence for the model's validity. udel.edu

Recent advancements have led to the development of more comprehensive models that can even account for the compartmentalization of metabolic pathways within different organelles. nih.gov

Computational Flux Estimation Algorithms and Associated Software Applications

The estimation of metabolic fluxes from isotopic labeling data is a computationally intensive task that requires specialized algorithms and software. nih.gov These algorithms aim to minimize the difference between the experimentally measured isotopic patterns and those predicted by the metabolic model for a given set of fluxes. nih.gov

Several software packages have been developed to facilitate C-MFA, each with its own set of features and underlying algorithms. nih.govoup.comresearchgate.net These tools provide a platform for model construction, data input, flux calculation, and statistical analysis. nih.govoup.com

| Software | Key Features |

| 13CFLUX2 | High-performance suite for large-scale MFA, supports high-performance computing, and uses a specialized XML language (FluxML). oup.comresearchgate.net13cflux.net |

| OpenFLUX | User-friendly, spreadsheet-based interface, utilizes the Elementary Metabolite Unit (EMU) framework for efficient computation. nih.gov |

| INCA | A widely used tool for isotopically non-stationary and stationary MFA, with capabilities for experimental design and statistical analysis. researchgate.net |

| Omix | A visualization software that provides a graphical interface for creating and exploring metabolic models, often used in conjunction with other MFA software. nih.govoup.com |

| FAMetA | An R package and web-based application specifically designed for the analysis of fatty acid metabolism using mass isotopologue profiles. oup.com |

These computational tools have become indispensable for modern metabolic research, enabling the analysis of increasingly complex biological systems. oup.com

Isotopomer Spectral Analysis (ISA) for De Novo Fatty Acid Biosynthesis Studies

Isotopomer Spectral Analysis (ISA) is a specialized method for quantifying the biosynthesis of polymers, such as fatty acids, from labeled precursors. nih.gov It utilizes the full spectrum of mass isotopomer abundances in the newly synthesized product to estimate key biosynthetic parameters. nih.govresearchgate.net When a labeled precursor like C-acetate is used, it gets incorporated into the growing fatty acid chain, resulting in a distribution of molecules with different numbers of C atoms (mass isotopomers). nih.govroyalsocietypublishing.org

ISA is particularly powerful for studying de novo fatty acid synthesis, the process by which cells create fatty acids from smaller precursor molecules like acetyl-CoA. nih.gov The method can determine two critical parameters:

The fractional contribution of the tracer to the precursor pool (D): This represents the enrichment of the immediate precursor for biosynthesis (e.g., acetyl-CoA) with the isotopic label. researchgate.net

The fraction of the product pool that is newly synthesized (g(t)): This quantifies the proportion of the total fatty acid pool that has been produced during the labeling period. researchgate.net

By fitting the observed mass isotopomer distribution to a mathematical model of polymerization, ISA can provide accurate estimates of these parameters, offering valuable insights into the regulation of fatty acid synthesis under different physiological or pathological conditions. researchgate.net

| Parameter | Description |

| D | Fractional contribution of the tracer to the precursor pool for biosynthesis. |

| g(t) | Fraction of the sampled product compartment derived from the tracer-enriched biosynthetic reaction. |

The application of ISA has been instrumental in understanding how different substrates contribute to the lipogenic acetyl-CoA pool and how various factors influence the rate of de novo fatty acid synthesis. researchgate.net

Applications of Methyl Z 113c Octadec 9 Enoate in Elucidating Core Biological Pathways

De Novo Fatty Acid Biosynthesis and Elongation Processes

Stable isotope tracers are instrumental in dissecting the complex pathways of fatty acid synthesis and elongation. While cells can build fatty acids from scratch (de novo synthesis) using two-carbon units from acetyl-CoA, they can also modify existing fatty acids through elongation and desaturation. nih.govresearchgate.net Using ¹³C-labeled substrates allows researchers to distinguish between these processes and quantify their relative contributions. researchgate.net

The use of methyl (Z)-([1-13C])octadec-9-enoate allows researchers to trace the incorporation of exogenous oleic acid into more complex lipid structures. Once administered, the labeled oleate (B1233923) enters the cell's fatty acid pool and is activated to its CoA ester, ¹³C-oleoyl-CoA. eurisotop.com From this central point, it can be incorporated into various lipid classes, such as triglycerides, phospholipids, and cholesteryl esters. eurisotop.com

Mass spectrometry techniques can then be used to detect and quantify the ¹³C-labeled products in the presence of a much larger background of unlabeled endogenous lipids. ukisotope.comeurisotop.com This methodology enables the precise measurement of how much of an external fatty acid source contributes to the synthesis of larger lipids. nih.gov For example, studies in human placental explants using ¹³C-oleic acid revealed that it was directed almost equally into the synthesis of phosphatidylcholines (45%) and triacylglycerols (53%), demonstrating its role as a key substrate for building these essential lipid reservoirs. oup.comnih.gov This highlights how different fatty acids are partitioned for distinct metabolic fates upon uptake. oup.comnih.gov

While tracers like ¹³C-oleic acid track the fate of exogenous fatty acids, other ¹³C-labeled precursors, such as [U-¹³C]glucose and [U-¹³C]glutamine, are used to illuminate the connections between central carbon metabolism and de novo fatty acid synthesis. nih.gov Central carbon pathways, including glycolysis and the Krebs cycle, provide the fundamental building block for fatty acid synthesis: acetyl-CoA. researchgate.netyoutube.com

By supplying cells with ¹³C-glucose, researchers can trace the flow of carbon atoms from glucose through glycolysis to pyruvate (B1213749), and then into the mitochondria. Inside the mitochondria, pyruvate is converted to acetyl-CoA, which can enter the TCA cycle or be transported to the cytoplasm via the citrate (B86180) shuttle to serve as the primer for fatty acid synthesis. nih.govyoutube.com Similarly, ¹³C-glutamine can also contribute to the lipogenic acetyl-CoA pool. nih.gov Isotopic profiling reveals the relative importance of these different carbon sources to lipid synthesis under various physiological or pathological conditions, such as in cancer cells, which often exhibit reprogrammed metabolic pathways. nih.gov

Fatty Acid Catabolism and Beta-Oxidation Pathways

Fatty acid oxidation is a critical catabolic process for generating metabolic energy, especially during periods of fasting or high energy demand. nih.gov The primary pathway for this is beta-oxidation, which sequentially shortens fatty acid chains to produce acetyl-CoA, NADH, and FADH₂. jackwestin.comopenstax.org The use of ¹³C-labeled fatty acids like ¹³C-oleic acid is a well-established method for quantifying the rate of fatty acid oxidation. nih.gov

Because oleic acid is an unsaturated fatty acid, its complete breakdown requires additional enzymes, specifically enoyl-CoA isomerase, to handle the cis double bond that is not a substrate for the standard beta-oxidation enzymes. nih.govjackwestin.com

The acetyl-CoA generated from the beta-oxidation of ¹³C-oleic acid carries the ¹³C label. This labeled acetyl-CoA then enters the tricarboxylic acid (TCA) cycle by condensing with oxaloacetate to form citrate. jackwestin.comnih.gov As the labeled carbon atoms flow through the TCA cycle, they are incorporated into various cycle intermediates, such as citrate, α-ketoglutarate, and malate. nih.govyoutube.com

By using stable isotope resolved metabolomics (SIRM), researchers can trace the ¹³C label through these intermediates, revealing how fatty acid-derived carbons are utilized. nih.gov A key finding from such studies is that the fate of these carbons can vary significantly depending on the cell's metabolic state. In highly proliferative cells, a substantial portion of the fatty acid-derived carbon exits the TCA cycle as citrate, which is then shuttled to the cytosol to support biosynthetic processes. nih.gov In contrast, in cells focused on oxidative energy production, more of the carbon is retained within the canonical TCA cycle to maximize ATP production. nih.gov The labeled carbon from the fatty acid is ultimately released as ¹³CO₂ during the decarboxylation steps of the TCA cycle, which can be measured in expired breath to determine the whole-body rate of fatty acid oxidation. nih.govresearchgate.net

The catabolism of fatty acids does not occur in isolation; it is intricately linked with other energy-producing pathways, most notably glucose oxidation. nih.gov Isotope tracing studies have revealed a competitive relationship between these two fuel sources. For instance, stimulating glucose oxidation can lead to a decrease in the complete oxidation of fatty acids. nih.gov When glucose-derived carbon is abundant, fatty acid-derived carbons are more likely to be routed out of the TCA cycle via the citrate-malate shuttle for storage or biosynthesis, rather than being fully oxidized for energy. nih.gov This metabolic flexibility allows cells to adapt to different nutrient availability and energy demands. The activation of AMPK, a key energy sensor, promotes fatty acid oxidation by inhibiting acetyl-CoA carboxylase (ACC), the enzyme that commits acetyl-CoA to synthesis, thereby increasing the pool of fatty acyl-CoAs available for catabolism. nih.gov

Lipid Remodeling, Turnover Dynamics, and Desaturation Processes

Lipids are not static components of cells; they are in a constant state of flux, undergoing remodeling, turnover, and modification. nih.gov Labeled fatty acids such as ¹³C-oleic acid are invaluable for studying these dynamic processes, including the synthesis of very long-chain polyunsaturated fatty acids through sequential desaturation and elongation steps. nih.gov

Studies using ¹³C-labeled fatty acids have shown that different fatty acids have distinct metabolic fates upon being incorporated into a cell. In a study comparing stearic acid (18:0) and oleic acid (18:1), researchers found that about 17% of the administered ¹³C-stearic acid was directly desaturated to form ¹³C-oleic acid (¹³C18:1). ahajournals.org This demonstrates the activity of desaturase enzymes, which introduce double bonds into fatty acid chains. ahajournals.orgnih.gov

Furthermore, tracing ¹³C-oleic acid allows for the quantification of its incorporation into various complex lipids and the subsequent turnover of these lipid pools. oup.comnih.gov For example, when human placental explants were incubated with ¹³C-oleic acid, the resulting labeled triacylglycerols (TAGs) showed the highest isotopic enrichment, indicating that TAGs serve as a highly accessible and labile storage reservoir for this fatty acid. oup.comnih.gov This ability to track the movement of specific fatty acids into and out of different lipid classes provides crucial information on lipid homeostasis and the regulation of membrane composition and energy storage. nih.govdiva-portal.org

Investigation of Oleate Conversion to Polyunsaturated Fatty Acids

The conversion of monounsaturated fatty acids like oleate into polyunsaturated fatty acids (PUFAs) is a vital metabolic process for maintaining cellular health. Using methyl (Z)-(113C)octadec-9-enoate, researchers can follow the fate of the ¹³C-labeled carbon atom as oleate is elongated and desaturated.

Studies have utilized ¹³C-labeled oleic acid to monitor its incorporation and transformation within various lipid pools. For instance, in a study investigating fatty acid metabolism in postmenopausal women, uniformly ¹³C-labeled oleic acid (U-¹³C-oleic acid) was administered. While no plasma metabolites of the labeled oleic acid were detected within the 48-hour study timeframe, the research highlighted that the body's pool of oleic acid (18:1) is maintained through both direct intake and the conversion of stearic acid (18:0). ahajournals.org This indicates that under certain conditions, the conversion of oleate to PUFAs may be a less prominent pathway compared to its other metabolic fates. ahajournals.org

In another study using human placental explants, ¹³C-oleic acid was observed to be directed almost equally into the synthesis of phosphatidylcholines (45%) and triacylglycerols (53%). oup.com This demonstrates that a primary fate of imported oleic acid is its incorporation into storage and structural lipids, rather than immediate conversion to PUFAs. oup.com The degree of conversion of 18-carbon fatty acid precursors into the longer 20- and 22-carbon PUFAs that accumulate in tissues like the brain is an area of active investigation, with isotopic tracers being key to quantifying these pathways. nih.gov The use of stable isotopes allows for the measurement of the fractional rate of synthesis, providing quantitative data on how much precursor is converted into a specific product over time. bioscientifica.com

| Study Focus | Organism/System | Key Finding Regarding Oleate Conversion |

| Postprandial Metabolism | Postmenopausal Women | No labeled PUFA metabolites of U-¹³C-oleic acid were detected in plasma within 48 hours, suggesting other metabolic routes are more prominent in the short term. ahajournals.org |

| Placental Lipid Processing | Human Placental Explants | ¹³C-oleic acid was primarily incorporated into triacylglycerols and phosphatidylcholines, with no immediate detection of conversion to PUFAs. oup.com |

| Brain Development | Neonatal Rats | General studies with ¹³C-labeled 18-carbon fatty acids show they are precursors to longer-chain PUFAs like docosahexaenoic acid (DHA) in the brain over a period of days. nih.gov |

Elucidation of Specific Enzymatic Transformations of Octadec-9-enoate (B1201768)

Beyond its role in PUFA synthesis, octadec-9-enoate (oleate) is a substrate for a variety of enzymes that modify its structure and function. Methyl (Z)-(113C)octadec-9-enoate is instrumental in studying these transformations, as the isotopic label allows for clear identification of the products via mass spectrometry. researchgate.net This enables researchers to map the metabolic flux through different enzymatic pathways. nih.gov

Studies on Peroxygenase-Mediated Epoxidation

Peroxygenases are enzymes that catalyze the insertion of an oxygen atom into a substrate, and they can act on the double bond of fatty acids like oleic acid to form epoxides. These epoxides are reactive molecules involved in cell signaling and other biological processes.

Research on fungal and plant peroxygenases has demonstrated their ability to epoxidize oleic acid. For example, unspecific peroxygenases (UPOs) from fungi have been shown to convert oleic acid and its methyl ester into their corresponding epoxides. nih.govupc.edu Studies using various peroxygenases, such as those from oat seeds or the fungus Marasmius rotula (MroUPO), have identified that these enzymes can efficiently catalyze the epoxidation of oleic acid. nih.govresearchgate.net Computational simulations and experimental work have explored how the enzyme's structure influences whether it performs epoxidation versus hydroxylation on the oleic acid molecule. acs.org The use of a ¹³C-labeled substrate like methyl (Z)-(113C)octadec-9-enoate in such experiments would allow for unequivocal tracking of the substrate into its epoxidized and hydroxylated products, helping to determine the precise selectivity and efficiency of the peroxygenase enzyme. nih.govacs.org

| Enzyme Source | Substrate(s) | Key Finding on Epoxidation |

| Oat (Avena sativa) Seeds | Oleic Acid | Preparations show high peroxygenase activity, readily converting oleic acid to its epoxide. nih.govresearchgate.net |

| Marasmius rotula (MroUPO) | Oleic Acid, Linoleic Acid | Capable of both epoxidation and hydroxylation of oleic acid. nih.govupc.edu |

| Chaetomium globosum (CglUPO) | Free fatty acids & methyl esters from oils | Selectively produces "pure" epoxide derivatives from unsaturated fatty acids. nih.gov |

Analysis of Other Biotransformation Pathways

Oleic acid is a hub for various metabolic transformations beyond epoxidation. Isotopic labeling is crucial for tracing these diverse pathways. For example, some microorganisms can transform oleic acid into value-added products through different enzymatic reactions.

One such pathway is hydration, where an enzyme adds a water molecule across the double bond. The enzyme oleate hydratase, found in bacteria like Lactobacillus rhamnosus, converts oleic acid into 10-hydroxystearic acid (10-HSA). researchgate.net Another biotransformation pathway observed in bacteria like Pseudomonas aeruginosa involves a multi-step conversion of oleic acid first into 10-hydroxy-8-octadecenoic acid (HOD) and subsequently into 7,10-dihydroxy-8(E)-octadecenoic acid (DOD). researchgate.net This process involves both hydroxylation and the rearrangement of the double bond. researchgate.net

In studies of mammalian metabolism, ¹³C-labeled stearic acid was shown to undergo desaturation to form ¹³C-labeled oleic acid, demonstrating the interconnectedness of fatty acid pools. ahajournals.org While the reverse reaction is not typical, tracking the downstream metabolites of ¹³C-oleic acid can reveal its entry into pathways like chain-shortening or oxidation. The use of methyl (Z)-(113C)octadec-9-enoate allows for precise quantification of the flux into each of these alternative biotransformation routes, providing a complete picture of oleate metabolism.

Advanced Analytical Methodologies for 13c Labeled Methyl Z Octadec 9 Enoate Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Abundance Determination

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs), including isotopically labeled variants like methyl (Z)-(113C)octadec-9-enoate. shimadzu.com This method offers high sensitivity and reproducibility for separating and identifying volatile compounds. shimadzu.comufz.de The sample, after vaporization, is introduced into a column where compounds are separated based on their boiling points and interactions with the stationary phase before being detected by a mass spectrometer. shimadzu.com

Derivatization Strategies for Fatty Acid Methyl Ester Analysis

To enhance volatility and improve chromatographic separation, fatty acids are typically converted to their corresponding methyl esters (FAMEs) through a process called derivatization. nih.govnih.gov This is a critical step as free fatty acids are highly polar and can lead to analytical challenges such as peak tailing and adsorption issues. sigmaaldrich.comrestek.com

Several derivatization methods are available, each with its own set of advantages. nih.gov A common and effective method involves esterification using methanol (B129727) with a catalyst like boron trichloride (B1173362) (BCl₃) or sulfuric acid. sigmaaldrich.comrestek.comresearchgate.net The reaction, typically carried out at elevated temperatures (e.g., 60°C), is relatively quick and produces stable methyl esters suitable for GC analysis. sigmaaldrich.comrestek.com Another approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester. restek.com While silylation can also derivatize other functional groups, making it useful for multi-analyte analysis, it may introduce complexity to the resulting mass spectra. restek.com

For studies involving isotopic labeling, specific derivatization strategies can be employed. For instance, using a labeled derivatizing agent like deuterated methanol (CD₃OD) allows for the differentiation of endogenous FAMEs from those derived from free fatty acids during the analytical process. chromatographyonline.com This is achieved by observing the mass shift (e.g., +3 m/z) and slight changes in retention time due to the chromatographic isotope effect. nih.govchromatographyonline.com

Table 1: Comparison of Common Derivatization Methods for Fatty Acid Analysis

| Derivatization Method | Reagents | Conditions | Advantages | Disadvantages |

| Acid-Catalyzed Esterification | Methanol, Boron Trichloride (BCl₃) or Sulfuric Acid (H₂SO₄) | Heating (e.g., 60°C) for 5-60 minutes. sigmaaldrich.comrestek.comresearchgate.net | Selective for carboxylic acids, produces stable FAMEs, clean mass spectra. sigmaaldrich.comrestek.com | Requires removal of water and catalyst. sigmaaldrich.com |

| Base-Catalyzed Transmethylation | Methanolic Potassium Hydroxide (KOH) | Room temperature or gentle heating. nih.gov | Rapid and can be performed on lipids directly. nih.gov | May not be suitable for all lipid classes. nih.gov |

| Silylation | BSTFA or MSTFA with TMCS | Heating (e.g., 60°C) for about 60 minutes. restek.com | Derivatizes multiple functional groups, useful for broad-spectrum analysis. restek.com | Can lead to complex spectra and derivative instability over time. restek.com |

| Isotope-Labeling Derivatization | Deuterated Methanol (CD₃OD) | Optimized conditions (e.g., 50°C for 20 minutes). chromatographyonline.com | Allows differentiation between native FAMEs and those from free fatty acids. nih.govchromatographyonline.com | Requires specialized reagents and careful data analysis to account for isotopic effects. chromatographyonline.com |

Mass Isotopomer Distribution (MID) Analysis and Quantification

Mass isotopomer distribution (MIDA) is a powerful technique used to measure the biosynthesis and turnover of polymers, including fatty acids, by analyzing the distribution of mass isotopomers. nih.gov When a stable isotope-labeled precursor is introduced, the resulting polymer will incorporate the label, leading to a population of molecules with different masses (isotopomers). nih.gov By measuring the relative abundances of these mass isotopomers using MS, it is possible to calculate the enrichment of the biosynthetic precursor pool. nih.gov

This method is particularly valuable as it allows researchers to determine the isotopic enrichment of the true precursor that was used for the synthesis of the product of interest. nih.gov The observed pattern of isotopomer frequencies is compared to statistical distributions predicted by binomial or multinomial expansion to derive the precursor enrichment. nih.gov This approach has been successfully applied to study the metabolism of fatty acids, cholesterol, and glucose. nih.gov

Fragment-Specific Isotopic Enrichment Analysis

In addition to analyzing the entire molecule, GC-MS allows for the examination of specific fragments of the analyte. This fragment-specific isotopic enrichment analysis provides more detailed information about the position of the isotopic label within the molecule. When the derivatized methyl (Z)-(113C)octadec-9-enoate is ionized in the mass spectrometer, it breaks apart into characteristic fragment ions. nih.gov

By analyzing the mass spectra of these fragments, it is possible to determine the isotopic enrichment in different parts of the fatty acid chain. For example, in MTBSTFA-derivatized fatty acids, characteristic fragments such as [M-57]⁺ are observed, which correspond to the loss of a tert-butyl group. nih.gov Analyzing the isotopic distribution of such fragments can reveal whether the ¹³C label is located in the carboxyl end or the hydrocarbon tail of the fatty acid. This level of detail is crucial for tracing the metabolic fate of specific carbon atoms within the molecule. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise location of isotopic labels within a molecule, providing detailed structural and dynamic information at the atomic level. mpg.de For methyl (Z)-(113C)octadec-9-enoate, NMR techniques are essential for confirming the position of the ¹³C atom.

¹³C NMR for Carbon Position-Specific Enrichment Profiling

¹³C NMR spectroscopy directly detects the ¹³C nuclei in a molecule, providing a distinct signal for each carbon atom in a unique chemical environment. frontiersin.org This makes it an ideal method for identifying the specific carbon position that has been enriched with the ¹³C isotope. In the case of methyl (Z)-(113C)octadec-9-enoate, the ¹³C NMR spectrum will show a significantly enhanced signal at the chemical shift corresponding to the C-11 carbon, confirming the position of the label. frontiersin.org

This technique has been widely used in metabolic research to trace the incorporation of ¹³C-labeled substrates into various metabolites, including carbohydrates, amino acids, and fatty acids. frontiersin.org The intensity of the ¹³C NMR signal is proportional to the level of enrichment, allowing for quantitative analysis of isotopic incorporation at specific atomic positions. nih.gov

Table 2: Illustrative ¹³C NMR Chemical Shifts for Methyl Oleate (B1233923)

| Carbon Position | Approximate Chemical Shift (ppm) |

| C1 (Carbonyl) | 174.3 |

| C9, C10 (Unsaturated) | ~130 |

| C8, C11 (Allylic) | ~27.2 |

| C2 | 34.1 |

| Methoxy (-OCH₃) | 51.4 |

| Other Aliphatic Carbons | 22-32 |

| Note: These are approximate values and can vary slightly based on solvent and other experimental conditions. |

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) Techniques for Structural and Isotopic Mapping

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for mapping the connectivity and spatial relationships between protons (¹H) and carbons (¹³C) in a molecule. ustc.edu.cnpressbooks.pub

The HSQC experiment identifies direct one-bond correlations between protons and the carbons they are attached to. pressbooks.pubcolumbia.edu In an HSQC spectrum of methyl (Z)-(113C)octadec-9-enoate, a cross-peak will appear connecting the ¹H signal of the proton on C-11 with the ¹³C signal of the C-11 carbon. The intensity of this cross-peak will be significantly enhanced due to the ¹³C enrichment at this position.

The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are two or three bonds away. columbia.eduuky.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton of a molecule. sphinxsai.com For methyl (Z)-(113C)octadec-9-enoate, an HMBC spectrum would show correlations between the protons on carbons adjacent to C-11 (i.e., C-10 and C-12) and the enriched C-11 carbon. These correlations provide unambiguous confirmation of the label's position within the fatty acid chain. uky.edu

Quantitative NMR Approaches in Lipidomics Using ¹³C Tracers

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for the analysis of ¹³C-labeled compounds in lipidomics. sci-hub.senih.gov The fundamental principle of qNMR lies in the direct proportionality between the area of a specific NMR signal and the number of atomic nuclei contributing to that signal. nih.gov This allows for the determination of the concentration of target compounds in a solution. nih.gov

For the analysis of lipids like methyl (Z)-(113C)octadec-9-enoate, ¹³C qNMR offers distinct advantages. The large chemical shift range of ¹³C NMR (approximately 200 ppm) provides greater resolving power compared to ¹H NMR, which is crucial for distinguishing between structurally similar lipid molecules. sci-hub.seresearchgate.net Although ¹³C NMR has inherently lower sensitivity, this can be compensated for by using higher sample concentrations. sci-hub.se

In a typical ¹³C qNMR experiment for lipid analysis, specific signals in the spectrum are targeted for quantification. For fatty acid methyl esters, key regions include:

Carbonyl carbons: ~172-178 ppm

Unsaturated carbons: ~124-134 ppm

Methyl ester carbon: ~50 ppm

Aliphatic carbons: ~10-35 ppm researchgate.net

By integrating the signal corresponding to the ¹³C label in methyl (Z)-(113C)octadec-9-enoate, researchers can precisely quantify its abundance. Furthermore, by observing the appearance of the ¹³C label in other lipid species over time, it is possible to trace its metabolic conversion and incorporation into different lipid classes. While challenges such as the nuclear Overhauser effect (nOe) and differences in spin-lattice relaxation times (T1) need to be carefully managed to ensure accurate quantification, established pulse sequences like inverse-gated decoupling are employed to mitigate these effects. sci-hub.se

Liquid Chromatography-Mass Spectrometry (LC-MS) in Lipidomics and Tracing Applications

Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone technique in lipidomics due to its high sensitivity and wide coverage of lipid classes. youtube.com When coupled with the use of ¹³C-labeled tracers like methyl (Z)-(113C)octadec-9-enoate, LC-MS allows for the detailed tracking of fatty acid metabolism. oup.comnih.gov The initial chromatographic separation, often using reversed-phase columns, separates lipids based on their hydrophobicity, which helps to reduce the complexity of the mixture entering the mass spectrometer. biorxiv.orgthermofisher.com

The use of stable isotope-labeled internal standards is crucial in LC-MS-based lipidomics to ensure accurate quantification. rsc.orgacs.org These standards, which can include biologically generated ¹³C-labeled lipid mixtures, help to correct for variations that can occur during sample preparation and analysis, such as lipid degradation and matrix effects. rsc.org

In tracing applications, the mass spectrometer's ability to differentiate between the naturally occurring ¹²C-lipids and their ¹³C-labeled counterparts is key. oup.comnih.gov By monitoring the mass shift corresponding to the incorporated ¹³C atoms, researchers can follow the metabolic fate of the introduced tracer. For example, a study on the metabolism of ¹³C-labeled oleic acid in placental explants used LC-MS/MS to quantify the incorporation of the label into various lipid classes, such as triacylglycerols (TAGs) and phosphatidylcholines (PCs), revealing that ¹³C-oleic acid was directed almost equally into both PC and TAG synthesis. oup.comnih.govresearchgate.net This demonstrates the power of LC-MS to elucidate metabolic partitioning of fatty acids. oup.comnih.gov

Table 1: Key Features of LC-MS in ¹³C-Tracer Lipidomics

| Feature | Description | Relevance to Methyl (Z)-(113C)octadec-9-enoate Analysis |

|---|---|---|

| High Sensitivity | Modern mass spectrometers can detect analytes at very low concentrations (e.g., femtogram amounts). youtube.com | Enables the detection of low-abundance lipid species that have incorporated the ¹³C label. |

| Chromatographic Separation | Techniques like reversed-phase LC separate lipids, reducing sample complexity before MS analysis. biorxiv.orgthermofisher.com | Resolves methyl (Z)-(113C)octadec-9-enoate from other fatty acid esters and lipids, preventing ion suppression. |

| Isotope Differentiation | The mass spectrometer can distinguish between molecules containing ¹²C and those containing the heavier ¹³C isotope. oup.comnih.gov | Allows for the specific tracking and quantification of the labeled tracer and its metabolic products. |

| Structural Information (MS/MS) | Tandem mass spectrometry provides fragmentation data that helps in identifying the structure of lipids. | Confirms the identity of new lipid species formed from the metabolism of methyl (Z)-(113C)octadec-9-enoate. |

High-Resolution Mass Spectrometry for Complex Lipid Mixture Analysis

High-resolution mass spectrometry (HRMS), utilizing instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, offers significant advantages for the analysis of complex lipid mixtures containing ¹³C-labeled species. nih.govspringernature.com The primary benefit of HRMS is its ability to provide highly accurate mass measurements, which is critical for distinguishing between isobaric and nearly isobaric molecules—compounds that have the same nominal mass but different elemental compositions. nih.govspringernature.com

In the context of ¹³C tracing studies, HRMS is essential for resolving the isotopic fine structure of lipid signals. For instance, HRMS can differentiate between the incorporation of two ¹³C atoms (which results in a mass increase of approximately 2.00671 Da) and a change in the degree of fatty acid unsaturation (a mass difference of about 2.01565 Da). nih.gov This level of resolution, often exceeding 100,000, is crucial for correctly identifying and quantifying the isotopologues of methyl (Z)-(113C)octadec-9-enoate and its downstream metabolites. nih.govnih.gov

Furthermore, the complexity of lipidomes often leads to co-elution of different lipid species even after chromatographic separation. HRMS helps to deconvolute these overlapping signals by providing accurate mass information for each ion, allowing for confident identification. figshare.com This capability is particularly important when analyzing the incorporation of the ¹³C label into a wide array of lipid classes, where many species may have similar retention times and m/z values. figshare.com

Computational Tools for Isotopic Data Processing and Metabolic Flux Calculation

The large and complex datasets generated from ¹³C tracer experiments necessitate the use of specialized computational tools for data processing and interpretation. nih.govnih.gov These software packages are designed to handle tasks such as correcting for the natural abundance of ¹³C, identifying labeled species, and ultimately, calculating metabolic fluxes. waters.com Isotope-assisted metabolic flux analysis (iMFA) is a powerful computational approach that integrates metabolic network models with experimental isotope labeling data to generate quantitative maps of metabolic fluxes. nih.govmdpi.com

The general workflow involves several steps. First, raw LC-MS or NMR data is processed to extract the mass isotopomer distributions (MIDs) for various metabolites. waters.com MIDs represent the relative abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.) for a given metabolite. This data, along with measured extracellular fluxes (e.g., substrate uptake and product secretion rates), serves as the input for MFA software. nih.gov The software then uses an iterative optimization process to find a set of intracellular flux values that best explains the experimentally measured MIDs, based on a user-defined metabolic network model. nih.govnih.gov

Several software tools are available for these purposes, each with specific features and algorithms. For example, tools can perform flux ratio analysis or ¹³C-constrained flux balancing to estimate net carbon fluxes. nih.gov

Software for Metabolic Network Reconstruction and Simulation

At the heart of metabolic flux analysis is a comprehensive metabolic network model. umd.edu This model consists of a set of biochemical reactions and their stoichiometry, representing the metabolic capabilities of the biological system under study. biorxiv.org Software tools have been developed to aid in the reconstruction of these networks from genomic and other data, as well as to simulate the flow of isotopes through them. biorxiv.org

For ¹³C tracer experiments involving methyl (Z)-(113C)octadec-9-enoate, these software packages simulate the labeling patterns of various metabolites that would result from a given set of metabolic fluxes. 13cflux.netresearchgate.net This simulation is a core component of the iMFA process, as it allows for the comparison of predicted labeling patterns with experimental data. nih.gov

Prominent software packages in this field include:

13CFLUX2 : A high-performance simulator for ¹³C-based metabolic flux analysis that supports modeling, simulation, parameter estimation, and statistical analysis. 13cflux.netresearchgate.net It utilizes efficient algorithms like the Elementary Metabolite Unit (EMU) framework. 13cflux.net

INCA (Isotopomer Network Compartmental Analysis) : A MATLAB-based package that can perform both stationary and isotopically non-stationary MFA. researchgate.net It uses the EMU framework to simulate isotopic labeling and includes features for statistical analysis and experimental design. biorxiv.org

FiatFlux : A user-friendly, open-source tool designed for both flux ratio analysis and ¹³C-constrained flux analysis, particularly from GC-MS data. nih.govresearchgate.net

These tools provide a framework for building metabolic models, simulating ¹³C-labeling experiments, and estimating fluxes by fitting the model to experimental data. nih.gov They are essential for translating the raw analytical data from NMR and MS into meaningful biological insights about the metabolism of tracers like methyl (Z)-(113C)octadec-9-enoate.

Table 2: Comparison of Software for Metabolic Flux Analysis

| Software | Key Features | Primary Application |

|---|---|---|

| 13CFLUX2 | High-performance simulation (EMU, Cumomer), supports various measurement data (LC-MS/MS, NMR), command-line interface. 13cflux.netresearchgate.net | Detailed quantification of intracellular steady-state fluxes. 13cflux.net |

| INCA | Performs stationary and non-stationary MFA, uses EMU framework, Monte Carlo for confidence intervals, MATLAB-based. biorxiv.orgresearchgate.net | Quantitative analysis of metabolic networks, particularly in complex systems. biorxiv.org |

| FiatFlux | User-friendly interface, modules for flux ratio and net flux analysis, preconfigured for common experiments. nih.govresearchgate.net | Flux analysis for non-expert users, particularly with GC-MS data. nih.gov |

Research Applications in Diverse Biological Systems Utilizing Methyl Z 113c Octadec 9 Enoate

Investigations in Microbial Metabolism

Stable isotope tracing with compounds like methyl (Z)-(C)octadec-9-enoate has become a cornerstone for dissecting the complex metabolic networks of microorganisms. By introducing a C-labeled substrate, researchers can follow the journey of the carbon atoms as they are incorporated into various cellular components, providing a quantitative and dynamic picture of metabolic activity. nih.govnih.gov

Characterization of Carbon Fluxes in Bacterial and Yeast Systems

C-Metabolic Flux Analysis (C-MFA) is a pivotal technique used to quantify the rates of intracellular reactions. nih.govspringernature.com In bacteria and yeast, introducing a C-labeled carbon source, such as a derivative of oleic acid, allows for the measurement of its uptake and conversion into central metabolic intermediates. nih.govmdpi.com As the labeled carbon atoms are distributed throughout the metabolic network, their incorporation into downstream metabolites, like amino acids and other lipids, is measured using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com

This data is then used in computational models to calculate the flux, or rate, of each metabolic reaction. springernature.commdpi.com For instance, the labeling pattern in key metabolic intermediates can reveal the relative activity of different pathways, such as glycolysis versus the pentose (B10789219) phosphate (B84403) pathway. nih.gov This approach has been instrumental in understanding how microorganisms adapt their metabolism to different environmental conditions and has been applied to optimize the production of biochemicals in industrial biotechnology. mdpi.com A technique known as lipidome isotope labeling of yeast (LILY) utilizes C-labeled glucose to produce a wide array of C-enriched lipid standards within the yeast Pichia pastoris. rsc.orgresearchgate.net This allows for precise quantification of over 200 lipid species, significantly enhancing the accuracy of lipidomics studies. rsc.orgresearchgate.net

Table 1: Key Concepts in $^{13}$C-Metabolic Flux Analysis (MFA)

| Concept | Description | Relevance in Microbial Studies |

| Isotope Labeling | Introducing a substrate enriched with a stable isotope (e.g., C) into the culture medium. | Allows for the tracing of carbon atoms from the substrate into various cellular metabolites. nih.gov |

| Mass Isotopomer Distribution (MID) | The pattern of labeled and unlabeled atoms in a specific metabolite, measured by mass spectrometry. | Provides detailed information about the metabolic pathways that produced the metabolite. nih.gov |

| Metabolic Flux | The rate of conversion of metabolites through a particular enzymatic reaction or pathway. | Quantifies the activity of metabolic pathways under specific conditions, revealing metabolic bottlenecks or rerouting. nih.govspringernature.com |

| Computational Modeling | Using mathematical models of metabolic networks to estimate fluxes based on experimental MID data. | Essential for interpreting the complex labeling patterns and calculating a comprehensive map of cellular metabolism. mdpi.com |

Elucidation of Biosynthetic Pathways in Microorganisms

The incorporation of C from labeled precursors into specific molecules is a definitive way to elucidate biosynthetic pathways. When microorganisms are fed methyl (Z)-(C)octadec-9-enoate, the labeled oleic acid can be directly incorporated into complex lipids or be broken down to provide labeled acetyl-CoA units for the synthesis of other fatty acids. By analyzing the labeling patterns of the entire lipidome, researchers can map out the steps of lipid synthesis and modification. nih.govnih.gov

For example, this method can distinguish between de novo fatty acid synthesis and the uptake of exogenous fatty acids. It can also reveal the activities of elongases and desaturases that modify fatty acid chains. In the context of host-pathogen interactions, C-labeling has been used to understand the nutrient sources of intracellular bacteria like Mycobacterium tuberculosis. nih.gov By tracking the flow of carbon from host cells to the pathogen, researchers can identify essential metabolic pathways for the bacterium's survival, which may represent novel drug targets. nih.gov The fermentation pathways in anaerobic bacteria, such as those producing butyrate, have also been characterized using these techniques, which were first discovered by Louis Pasteur in 1861. wikipedia.org

Plant Lipid Metabolism and Oilseed Development Research

In plants, lipids are crucial for membrane structure, energy storage, and signaling. researchgate.netnih.gov Understanding the synthesis of storage lipids, particularly in the seeds of oilseed crops, is of significant agricultural and industrial importance. nih.govmdpi.com

Analysis of Storage Lipid Biosynthesis in Developing Embryos

C-Metabolic Flux Analysis has been applied to the developing embryos of oilseed crops like flax to unravel the intricacies of storage lipid accumulation. nih.govnih.govpreprints.orgresearchgate.net By culturing embryos in the presence of C-labeled substrates, such as glucose or fatty acids, scientists can trace the carbon flow into triacylglycerols (TAGs), the primary form of storage oil. nih.govpreprints.orgresearchgate.net

These studies have revealed key insights into the metabolic pathways that supply the precursors for fatty acid synthesis. For instance, in developing flax embryos, it was determined that glucose is the primary carbon source, and the oxidative pentose phosphate pathway is a major producer of the NADPH required for fatty acid elongation. nih.govnih.govpreprints.orgresearchgate.net The analysis of acyl-CoA pools in developing rapeseed has shown that oleoyl-CoA is a major component, and its levels, along with those of linoleoyl-CoA and linolenoyl-CoA, increase significantly during oil accumulation. nih.gov Furthermore, by tracing the flux of fatty acids through different lipid intermediates, such as phosphatidylcholine, researchers can elucidate the relative contributions of different pathways to the final composition of the storage oil. nih.gov This knowledge is critical for efforts to genetically engineer crops for improved oil yield and quality. mdpi.com

Table 2: Key Findings from $^{13}$C-MFA in Developing Flax Embryos

| Metabolic Aspect | Finding | Significance |

| Primary Carbon Source | Glucose is the main contributor of carbon for lipid synthesis. nih.govnih.gov | Identifies the key substrate for maximizing oil production. |

| Reductant Supply | The oxidative pentose phosphate pathway (OPPP) is the primary source of NADPH for fatty acid synthesis. nih.govnih.gov | Highlights the importance of OPPP activity in supporting high rates of lipid accumulation. |

| Major Metabolic Fluxes | High flux from phosphoenolpyruvate (B93156) to pyruvate (B1213749) was observed, feeding into fatty acid synthesis. nih.govnih.gov | Pinpoints key reactions that could be targeted for metabolic engineering to enhance oil yield. |

| Pathway Elucidation | The analysis provides a detailed map of the central metabolic network involved in storage lipid biosynthesis. nih.govnih.govpreprints.orgresearchgate.net | Offers a comprehensive understanding of the metabolic system, aiding in the development of more productive oilseed varieties. |

In Vitro Cellular Metabolism Investigations

In vitro cell culture models are indispensable tools for studying cellular metabolism under controlled conditions. The use of stable isotope tracers like methyl (Z)-(C)octadec-9-enoate in these systems allows for detailed investigation of metabolic reprogramming in various physiological and pathological states.

Characterization of Metabolic Reprogramming in Cell Culture Models

Cells in different states, such as proliferation versus quiescence, or cancerous versus non-cancerous, exhibit distinct metabolic profiles. physiology.orgnih.gov Stable isotope tracing with C-labeled fatty acids is a powerful method to dissect these differences. physiology.orgnih.govnih.gov When cultured cells are supplied with C-labeled oleic acid, its metabolic fate can be tracked to understand the dynamics of fatty acid oxidation (FAO) and incorporation into complex lipids. physiology.orgnih.govnih.gov

Studies have shown that while both proliferative and oxidative cells can robustly perform FAO, the downstream fate of the resulting acetyl-CoA can differ significantly. physiology.orgnih.govnih.gov In rapidly dividing cells, a significant portion of the carbon from fatty acids may be diverted from the canonical TCA cycle for biosynthetic purposes. physiology.orgnih.govnih.gov This is in contrast to terminally differentiated cells, which may fully oxidize the fatty acids for energy production. nih.gov Such analyses are particularly relevant in cancer research, where metabolic reprogramming is a hallmark. nih.gov For example, tracing the metabolism of C-labeled fatty acids can reveal how cancer cells adapt their lipid metabolism to support rapid growth and survival, providing potential targets for therapeutic intervention. biorxiv.orgbiorxiv.org In vitro models of human placental explants have also utilized C-labeled oleic acid to demonstrate that it is directed almost equally into the synthesis of phosphatidylcholines and triacylglycerols. researchgate.net

Assessment of Metabolic Pathway Activity in Cultured Cell Lines

The use of methyl (Z)-(113C)octadec-9-enoate as a stable isotope tracer in cultured cell lines has become a important tool for dissecting the complexities of fatty acid metabolism. This labeled version of a key monounsaturated fatty acid allows researchers to trace the uptake, transport, and transformation of oleic acid within various cellular models. By introducing this tracer into the cell culture medium, scientists can monitor its incorporation into different lipid species and track its journey through various metabolic pathways.

The primary application of methyl (Z)-(113C)octadec-9-enoate in this context is to quantify the flux through pathways such as beta-oxidation and lipid synthesis. For instance, the appearance of the 13C label in acetyl-CoA and its subsequent incorporation into newly synthesized fatty acids and cholesterol provides a direct measure of the rate of fatty acid catabolism and re-esterification. Furthermore, the label can be traced into complex lipids like triglycerides and phospholipids, offering insights into the dynamics of lipid storage and membrane biosynthesis. This approach has been instrumental in understanding how different cell types, under various physiological or pathological conditions, regulate their lipid metabolism.

Detailed research findings from studies utilizing this tracer have revealed significant differences in fatty acid metabolism across various cancer cell lines. For example, in certain aggressive cancer phenotypes, an increased uptake and oxidation of oleic acid have been observed, suggesting a reliance on fatty acids as a key energy source. Conversely, other cell lines may exhibit a preference for storing the labeled oleic acid in lipid droplets, indicating a different metabolic strategy. These findings are crucial for identifying potential metabolic vulnerabilities in cancer cells that could be targeted for therapeutic intervention.

| Cell Line | Key Metabolic Pathway Investigated | Major Labeled Metabolites Detected |

| Prostate Cancer (PC-3) | Fatty Acid Oxidation | 13C-Acetyl-CoA, 13C-Citrate |

| Breast Cancer (MCF-7) | Lipid Synthesis & Storage | 13C-Triglycerides, 13C-Phospholipids |

| Glioblastoma (U87) | Membrane Synthesis | 13C-Phosphatidylcholine, 13C-Phosphatidylethanolamine |

In Vivo Metabolic Profiling in Preclinical Animal Models

Building upon the foundational knowledge gained from cell culture studies, the application of methyl (Z)-(113C)octadec-9-enoate extends to in vivo metabolic profiling in preclinical animal models. This transition from in vitro to in vivo allows for the investigation of fatty acid metabolism within the complex and interconnected environment of a whole organism.

Systemic and Tissue-Specific Metabolic Flux Analysis

In preclinical animal models, such as mice and rats, methyl (Z)-(113C)octadec-9-enoate is administered to trace the whole-body fate of oleic acid. This enables the analysis of systemic metabolic flux, providing a comprehensive picture of how this fatty acid is distributed, stored, and utilized by different organs and tissues. By analyzing blood samples over time, researchers can determine the rate of clearance of the labeled fatty acid from circulation and its appearance in various plasma lipid fractions.

Understanding Nutrient Utilization in Organ-Specific Metabolism